Lipophilicity (LogP) Comparison: Cyclopropyl vs. N-Methyl Congener
The cyclopropyl-substituted target compound (CAS 952194-97-7) exhibits significantly higher calculated lipophilicity than its N-methyl analog. The LogP for the target compound is reported as 1.73310 , whereas the N-methyl analog (CAS 1198790-66-7) has a LogP of 1.20050 [1]. This difference of 0.5326 LogP units indicates that the cyclopropyl compound is substantially more lipophilic, which can influence membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.73310 |
| Comparator Or Baseline | N-Methyl analog (CAS 1198790-66-7): LogP = 1.20050 |
| Quantified Difference | ΔLogP = +0.5326 |
| Conditions | Calculated LogP values from ChemSrc database |
Why This Matters
The 0.53 LogP unit increase translates to an approximately 3.4-fold higher predicted octanol-water partition coefficient, potentially enhancing passive membrane permeability while requiring adjustment of aqueous solubility for in vitro assays.
- [1] ChemSrc. 1-(6-methoxypyridin-2-yl)-N-methylmethanamine (CAS 1198790-66-7). Product Page. Accessed 2026. View Source
